![molecular formula C18H18N2OSe B14124558 (1E)-N-hydroxy-3,3,6-trimethyl-3,4-dihydro[1]benzoselenopheno[2,3-c]quinolin-1(2H)-imine](/img/structure/B14124558.png)
(1E)-N-hydroxy-3,3,6-trimethyl-3,4-dihydro[1]benzoselenopheno[2,3-c]quinolin-1(2H)-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E)-N-hydroxy-3,3,6-trimethyl-3,4-dihydro1benzoselenopheno[2,3-c]quinolin-1(2H)-imine is a complex organic compound with a unique structure that includes a benzoselenophenoquinoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-hydroxy-3,3,6-trimethyl-3,4-dihydro1benzoselenopheno[2,3-c]quinolin-1(2H)-imine typically involves multi-step organic reactions. The process begins with the preparation of the benzoselenophenoquinoline core, followed by the introduction of the hydroxy and imine groups. Common reagents used in these reactions include selenium dioxide for the formation of the selenophene ring and various amines for the imine formation. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis could be employed to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
(1E)-N-hydroxy-3,3,6-trimethyl-3,4-dihydro1benzoselenopheno[2,3-c]quinolin-1(2H)-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imine group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 100°C.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while reduction can produce amines.
科学的研究の応用
Chemistry
In chemistry, (1E)-N-hydroxy-3,3,6-trimethyl-3,4-dihydro1benzoselenopheno[2,3-c]quinolin-1(2H)-imine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches.
Medicine
In medicine, the compound is investigated for its potential pharmacological properties. It may serve as a lead compound for developing new drugs, particularly in the treatment of diseases where its unique structure can interact with specific biological pathways.
Industry
In the industrial sector, (1E)-N-hydroxy-3,3,6-trimethyl-3,4-dihydro1benzoselenopheno[2,3-c]quinolin-1(2H)-imine can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
作用機序
The mechanism of action of (1E)-N-hydroxy-3,3,6-trimethyl-3,4-dihydro1benzoselenopheno[2,3-c]quinolin-1(2H)-imine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
Similar Compounds
Similar compounds include other benzoselenophenoquinoline derivatives, such as:
- (1E)-N-hydroxy-3,3,6-trimethyl-3,4-dihydro1benzoselenopheno[2,3-c]quinolin-1(2H)-imine analogs with different substituents.
- Benzoselenophenoquinoline compounds with variations in the selenophene ring.
Uniqueness
What sets (1E)-N-hydroxy-3,3,6-trimethyl-3,4-dihydro1benzoselenopheno[2,3-c]quinolin-1(2H)-imine apart is its specific combination of functional groups and the unique arrangement of atoms within its structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and application in various fields.
特性
分子式 |
C18H18N2OSe |
|---|---|
分子量 |
357.3 g/mol |
IUPAC名 |
(NE)-N-(3,3,6-trimethyl-2,4-dihydro-[1]benzoselenolo[2,3-c]quinolin-1-ylidene)hydroxylamine |
InChI |
InChI=1S/C18H18N2OSe/c1-10-17-15(11-6-4-5-7-14(11)22-17)16-12(19-10)8-18(2,3)9-13(16)20-21/h4-7,21H,8-9H2,1-3H3/b20-13+ |
InChIキー |
SMDUJTLIAXJJFM-DEDYPNTBSA-N |
異性体SMILES |
CC1=C2C(=C\3C(=N1)CC(C/C3=N\O)(C)C)C4=CC=CC=C4[Se]2 |
正規SMILES |
CC1=C2C(=C3C(=N1)CC(CC3=NO)(C)C)C4=CC=CC=C4[Se]2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-(2-chlorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14124486.png)
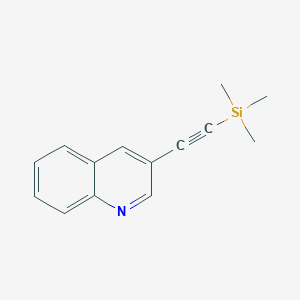

![(2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol;13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14124495.png)
![8-(5-chloro-2-methoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14124501.png)
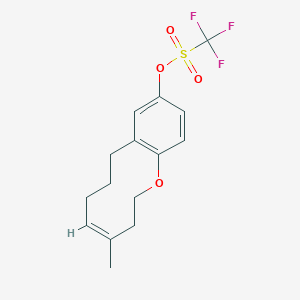
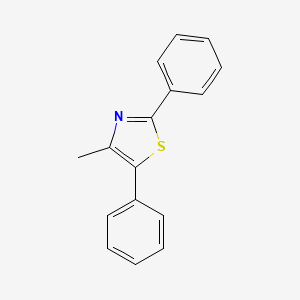

![(3R,6R)-6-[(1R)-1,2-bis(phenylmethoxy)ethyl]-3-methoxy-1,4-dioxan-2-one](/img/structure/B14124535.png)
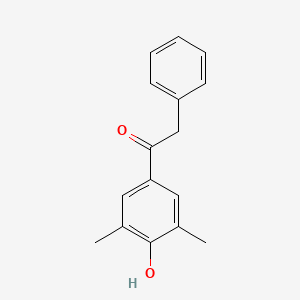
![2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/structure/B14124554.png)
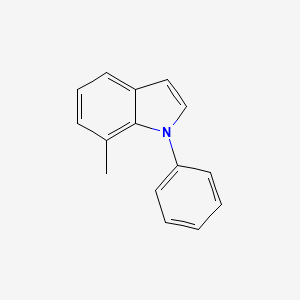
![3,5-bis[(fluorosulfonyl)oxy]-Benzoic acid](/img/structure/B14124568.png)
